![molecular formula C16H14Cl2N2O2 B5766201 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide involves inhibition of HDAC enzymes, which are responsible for regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC enzymes, 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide increases the acetylation of histones, leading to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and to protect against neuronal damage in animal models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing significant harm to cells or animals. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that could be used in combination with 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide to enhance its therapeutic effects. Another area of interest is the exploration of the anti-inflammatory and neuroprotective effects of 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide in more detail, with the goal of developing new treatments for inflammatory and neurodegenerative diseases. Finally, the use of 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide in combination with other cancer treatments, such as immunotherapy, is an area of active research that could lead to new and more effective cancer treatments.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide involves several steps, starting with the reaction of 4-aminobenzoyl chloride with propionic anhydride to form 4-(propionylamino)benzoic acid. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride to form 3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
3,4-dichloro-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-11-4-6-12(7-5-11)20-16(22)10-3-8-13(17)14(18)9-10/h3-9H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSQMLVQZZQKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5840433 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

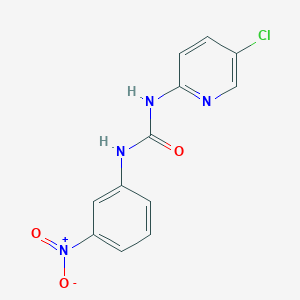
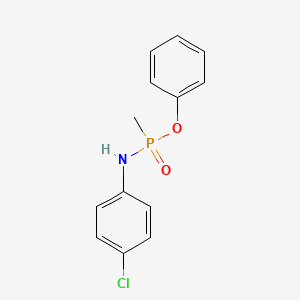
![1-phenylethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5766135.png)
![N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5766138.png)
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)
![2,3-dimethoxy-6-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5766152.png)

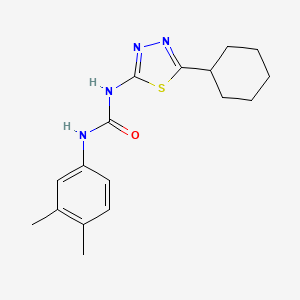
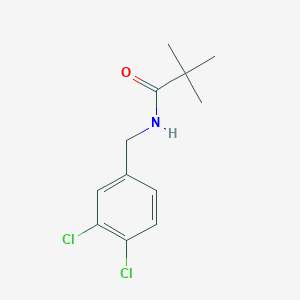
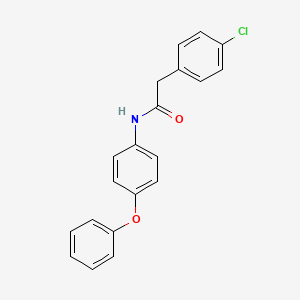
![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)